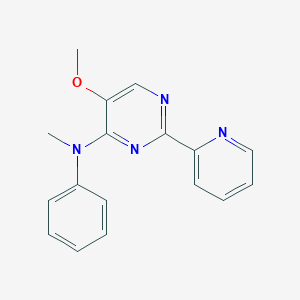

5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine

Description

5-Methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine is a heterocyclic compound featuring a pyrimidine core substituted with methoxy, methyl, phenyl, and 2-pyridinyl groups. Pyrimidine derivatives are critical in medicinal chemistry due to their structural versatility and biological relevance. Its synthesis likely involves multi-step reactions, as seen in analogous compounds (e.g., alkyl aminopropenoate intermediates heated in acetic acid to form pyrimidine derivatives) .

Properties

IUPAC Name |

5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-21(13-8-4-3-5-9-13)17-15(22-2)12-19-16(20-17)14-10-6-7-11-18-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLGZHLDRRHIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC=C2OC)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326379 | |

| Record name | 5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666601 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338771-63-4 | |

| Record name | 5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine, with CAS number 338771-63-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and pharmacological properties based on diverse research sources.

- Molecular Formula : CHNO

- Molecular Weight : 284.34 g/mol

- Structural Characteristics : The compound features a pyrimidine core substituted with methoxy, methyl, and phenyl groups, as well as a pyridine ring, which may contribute to its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Specific synthetic pathways often utilize starting materials that allow for the introduction of the methoxy and pyridine substituents through nucleophilic substitutions and coupling reactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

In studies evaluating antimicrobial efficacy, the compound demonstrated significant activity against various pathogens:

| Pathogen | MIC (µM) | Effect |

|---|---|---|

| Pseudomonas aeruginosa | 0.21 | Potent inhibitory effect |

| Escherichia coli | 0.21 | Potent inhibitory effect |

| Candida species | Moderate | Antifungal activity |

| Micrococcus luteus | Selective | Gram-positive inhibition |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, which are known for their resistance to many conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HaCat and Balb/c 3T3 cells) revealed that the compound exhibits promising results, suggesting potential for further development as an anticancer agent. The MTT assay results indicated a dose-dependent response in cell viability, supporting its potential use in cancer therapeutics .

Molecular docking studies have provided insights into the binding interactions of the compound with bacterial targets such as DNA gyrase and MurD. Key findings include:

- Binding Energy : Comparable to established antibiotics like ciprofloxacin.

- Hydrogen Bonds : Formation of critical hydrogen bonds with amino acid residues in the active sites of target enzymes.

- Stability : The presence of π–π stacking interactions enhances binding stability.

These interactions are crucial for inhibiting bacterial proliferation and suggest a mechanism that could be exploited in drug design .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is favorable:

| Property | Value |

|---|---|

| Lipophilicity (LogP) | 1.25 |

| Predicted Absorption | High gastrointestinal absorption |

| Blood-Brain Barrier Penetration | Yes |

These properties align with Lipinski's Rule of Five, indicating good oral bioavailability and potential for CNS activity .

Case Studies

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against clinical strains of resistant bacteria, emphasizing its role in combating antibiotic resistance.

- Cytotoxicity Profile : Another investigation showed that while exhibiting cytotoxic effects on cancer cell lines, it maintained selectivity towards healthy cells, suggesting a therapeutic window for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine and related pyrimidinamine derivatives:

Key Observations:

- Substituent Impact: The 2-pyridinyl group in the target compound contrasts with the 3-pyridinyl in N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine, which may alter receptor binding or solubility .

- Synthetic Routes: Analogous compounds (e.g., methyl/ethyl aminopropenoates) are synthesized via heating in acetic acid, yielding 29–33% of products . The target compound may follow similar pathways, though yields are unspecified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.